molecular formula C20H23NO4 B048203 (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid CAS No. 117027-46-0

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid

Cat. No. B048203
M. Wt: 341.4 g/mol
InChI Key: TYJDOLCFYZSNQC-QGZVFWFLSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It is often used to protect amines from reacting with other functional groups in a molecule during a chemical reaction . The Boc group can be removed (deprotected) under mild acidic conditions .


Synthesis Analysis

The introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The Boc group has a linear formula of C13H23NO4 . It is a carbamate, which means it has a carbonyl (C=O) group attached to an alkyl group ® and an amino (NH2) group .


Chemical Reactions Analysis

The Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Future Directions

The use of the Boc group in organic synthesis continues to be a topic of research. For example, new methods for the selective deprotection of the Boc group are being developed . Additionally, the use of flow microreactor systems for the introduction of the Boc group is a promising area of research .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDOLCFYZSNQC-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid

CAS RN

143060-31-5
Record name Boc-D-3,3-Diphenylalanine
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